Ethyl 4-(1-aminoethyl)benzoate
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Overview
Description
Ethyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzoic acid where an aminoethyl group is attached to the benzene ring at the 4-position, and an ethyl ester group is attached to the carboxyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
From 4-(1-aminoethyl)benzoic acid: The compound can be synthesized by esterifying 4-(1-aminoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
From 4-aminobenzoic acid: Another method involves the alkylation of 4-aminobenzoic acid with ethyl bromoacetate followed by reduction of the resulting ester to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides or alkyl halides are used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Nitrobenzoate derivatives, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, alkylated derivatives.
Mechanism of Action
Target of Action
Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl p-aminobenzoate, is a derivative of Benzocaine . Benzocaine is a local anesthetic that acts by preventing the transmission of impulses along nerve fibers and at nerve endings . Therefore, it is likely that this compound shares a similar target, which is the sodium ion (Na+) channels on nerve membranes .
Mode of Action
Benzocaine, the parent compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action prevents nerve cells from depolarizing and conducting nerve impulses . Given the structural similarity, this compound is expected to interact with its targets in a similar manner.
Pharmacokinetics
Based on the properties of similar compounds, it is expected to have high gi absorption and be bbb permeant . Its skin permeation is low .
Biochemical Analysis
Biochemical Properties
Cellular Effects
It is reasonable to hypothesize that, like benzocaine, it may influence cell function by blocking nerve signals. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Scientific Research Applications
Ethyl 4-(1-aminoethyl)benzoate is widely used in scientific research due to its chemical properties and versatility. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs and therapeutic agents, often as a precursor or intermediate in drug synthesis.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate (PABA): Similar in structure but lacks the aminoethyl group.
4-(1-aminoethyl)pyridine: Similar core structure but with a pyridine ring instead of a benzene ring.
4-aminobenzonitrile: Contains an amino group and a nitrile group on the benzene ring.
Uniqueness: Ethyl 4-(1-aminoethyl)benzoate is unique due to its combination of an aminoethyl group and an ethyl ester group, which provides distinct chemical reactivity and versatility compared to other similar compounds.
Properties
CAS No. |
802566-87-6 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-[(1R)-1-aminoethyl]benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1 |
InChI Key |
FQWWOESDLILZDD-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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